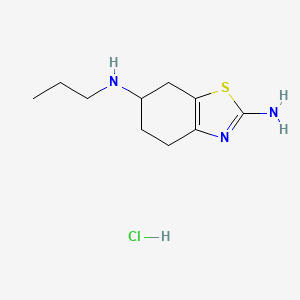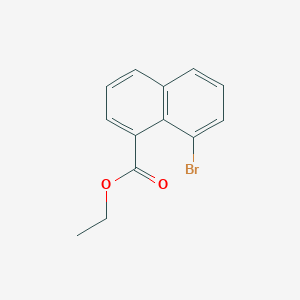
2-iodo-1-isopropyl-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-1-isopropyl-3-methylbenzene is an organic compound belonging to the class of iodotoluenes It is characterized by the presence of an iodine atom attached to the benzene ring of toluene, specifically at the 2-position, with an isopropyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1-isopropyl-3-methylbenzene typically involves the iodination of 3-isopropyltoluene. One common method is the electrophilic aromatic substitution reaction, where 3-isopropyltoluene is treated with iodine and nitric acid. The reaction proceeds under controlled conditions to ensure selective iodination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, separation techniques such as fractional distillation or crystallization are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-iodo-1-isopropyl-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 2-iodo-3-isopropylbenzoic acid.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-iodo-1-isopropyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-iodo-1-isopropyl-3-methylbenzene involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for substitution and coupling reactions, while the isopropyl group influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodotoluene: Similar structure but lacks the isopropyl group.
3-Iodotoluene: Iodine atom at the 3-position instead of the 2-position.
4-Iodotoluene: Iodine atom at the 4-position.
Uniqueness
2-iodo-1-isopropyl-3-methylbenzene is unique due to the presence of both an iodine atom and an isopropyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C10H13I |
|---|---|
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
2-iodo-1-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13I/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,1-3H3 |
InChI-Schlüssel |
VCUPOCNNHSMRPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Phosphonic acid, [2-(4-morpholinyl)-2-oxoethyl]-, diethyl ester](/img/structure/B8682688.png)

![[1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8682697.png)




